N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[1,2-a]pyrazine core, which is fused with a phenyl group and a 3-methylphenyl group, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of certain bacteria that cause tuberculosis (tb) .
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis, suggesting that it may have a similar effect .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is believed to interfere with fatty acid synthase FAS I, disrupting the ability of certain bacteria to synthesize new fatty acids, which are required for growth and replication .
Cellular Effects
N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms . It is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase present in certain bacteria . This active form can then bind to and inhibit the activity of the FAS I enzyme .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with enzymes such as xanthine oxidase and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . Specific details about any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of Pyrrolo[1,2-a]pyrazine Core: The pyrrolo[1,2-a]pyrazine core can be synthesized through the cyclization of appropriate precursors.
Attachment of Phenyl and 3-Methylphenyl Groups: The phenyl and 3-methylphenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, boronic acids, palladium catalysts, various solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: It is used in studies related to its antimicrobial, anti-inflammatory, and antitumor activities.
Chemical Research: The compound serves as a model for studying the reactivity and properties of pyrrolopyrazine derivatives.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine core.
N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide: Known for its anxiolytic and antidepressant activities.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Exhibits significant activity against Mycobacterium tuberculosis.
Properties
IUPAC Name |
N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-7-5-10-18(15-16)22-21(25)24-14-13-23-12-6-11-19(23)20(24)17-8-3-2-4-9-17/h2-12,15,20H,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAFAOPHTZRXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.